molecular formula C16H17NO6 B11158216 N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B11158216
M. Wt: 319.31 g/mol
InChI Key: WLHQCUMEWBFFAT-UHFFFAOYSA-N
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Description

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine is a coumarin-derived glycine conjugate characterized by a 4-propyl-substituted coumarin core linked to a glycine moiety via an acetyloxy bridge. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C16H17NO6/c1-2-3-10-6-16(21)23-13-7-11(4-5-12(10)13)22-9-14(18)17-8-15(19)20/h4-7H,2-3,8-9H2,1H3,(H,17,18)(H,19,20)

InChI Key

WLHQCUMEWBFFAT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-Propyl-7-Hydroxycoumarin

The 4-propylcoumarin scaffold is typically synthesized via Knoevenagel condensation between a substituted salicylaldehyde and a β-keto ester. For example:

  • Reactants : 5-propylsalicylaldehyde and diethyl malonate

  • Catalyst : Piperidine (10 mol%) in ethanol under reflux

  • Conditions : 12 hours at 80°C, yielding 4-propyl-7-hydroxycoumarin (78–85%).

Alternative methods include microwave-assisted synthesis , which reduces reaction times to 15–30 minutes with comparable yields (82–88%). Green chemistry approaches using deep eutectic solvents (e.g., choline chloride/urea) have also been reported, achieving yields of 76–91% at 60°C.

Functionalization at Position 7: Oxyacetyl Group Installation

The 7-hydroxy group of 4-propylcoumarin undergoes acylation to introduce the oxyacetyl moiety. Two predominant methods are employed:

Acylation with Bromoacetyl Bromide

  • Reactants : 4-Propyl-7-hydroxycoumarin, bromoacetyl bromide (1.2 equiv)

  • Base : Triethylamine (2.5 equiv) in anhydrous dichloromethane

  • Conditions : 0°C to room temperature, 4 hours (yield: 89–93%).

Microwave-Assisted Acylation

  • Reactants : 4-Propyl-7-hydroxycoumarin, chloroacetic anhydride (1.5 equiv)

  • Catalyst : DMAP (5 mol%) in acetonitrile

  • Conditions : Microwave irradiation at 100°C for 10 minutes (yield: 94%).

Glycine Coupling via Amide Bond Formation

The final step involves coupling the oxyacetyl intermediate with glycine using peptide-coupling reagents:

Carbodiimide-Mediated Coupling

  • Reactants : Oxyacetyl intermediate (1 equiv), glycine (1.2 equiv)

  • Reagents : EDC·HCl (1.5 equiv), HOBt (1.5 equiv) in DMF

  • Conditions : 24 hours at room temperature (yield: 68–72%).

Mixed Anhydride Method

  • Reactants : Oxyacetyl intermediate, glycine methyl ester

  • Reagents : Isobutyl chloroformate (1.2 equiv), N-methylmorpholine (1.5 equiv) in THF

  • Conditions : -15°C for 2 hours, followed by hydrolysis with LiOH (yield: 81%).

Optimization and Comparative Analysis

Table 1: Comparison of Key Synthetic Steps

StepMethodConditionsYield (%)Reference
Coumarin core synthesisKnoevenagel condensationEthanol, reflux, 12h78–85
Microwave-assisted100°C, 15–30 min82–88
Oxyacetyl installationBromoacetyl bromideDCM, 0°C to RT, 4h89–93
Microwave acylationCH₃CN, 100°C, 10 min94
Glycine couplingEDC/HOBtDMF, RT, 24h68–72
Mixed anhydrideTHF, -15°C, 2h81

Recent Advances and Green Chemistry Approaches

Solvent-Free Synthesis

Ball milling techniques have been applied to coumarin synthesis, eliminating solvents and reducing reaction times to 20–40 minutes with yields of 80–85%.

Enzymatic Catalysis

Lipase-catalyzed acylation using immobilized Candida antarctica lipase B (CAL-B) in tert-butanol achieves 88% yield under mild conditions (40°C, 8 hours) .

Chemical Reactions Analysis

Types of Reactions

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various alkyl or aryl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a coumarin-glycine scaffold with several analogs, but key substituent differences influence its physicochemical and functional properties. A comparative analysis is outlined below:

Table 1: Structural Comparison of Coumarin-Glycine Derivatives
Compound Name Coumarin Substituents Glycine Moiety Modifications Key Functional Groups Reference
Target Compound 4-propyl, 2-oxo, 7-oxyacetyl Unmodified glycine Acetamide, carboxylic acid -
(E)-2k () 4-methyl, 7-oxyacetyl Hydrazide (nitrobenzylidene) Hydrazide, nitro
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine () 6-chloro, 7-hydroxy, 4-methyl Acetyl glycine Chloro, hydroxyl, acetylamide
4-Methyl-2-oxo-2H-chromen-7-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}glycinate () 4-methyl, 7-oxyacetyl tert-Butoxycarbonyl (Boc)-protected Ester, Boc group
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoic Acid () Non-coumarin core (pyrimidinyl) Dichlorophenoxyacetyl, methyl ester Dichloro, pyrimidine, ester

Key Observations:

  • Glycine Modifications: Unlike hydrazide () or Boc-protected () derivatives, the target retains a free carboxylic acid, favoring ionic interactions in biological systems.
  • Electron-Withdrawing Groups: Chloro and nitro groups () increase electrophilicity, possibly enhancing reactivity or metabolic stability compared to the target’s alkyl chain .
Table 2: Property Comparison
Property Target Compound (Compound 2k) (Chloro Derivative) (Pyrimidinyl Compound)
Molecular Weight ~325–350 g/mol (estimated) Not reported 325.70 g/mol 560.35 g/mol
Melting Point Not reported 245–247°C Not reported Not reported
Solubility Moderate (free carboxylic acid) Low (hydrazide) Low (chloro, hydroxyl) Very low (dichloro, ester)
Biological Activity Potential agrochemical use Not reported Possible antimicrobial Herbicidal

Notable Trends:

  • Lipophilicity: The 4-propyl group likely increases logP compared to methyl or chloro analogs, impacting bioavailability.
  • Hydrogen Bonding: Free glycine -COOH and coumarin carbonyl groups () facilitate crystal packing and target binding .

Biological Activity

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound that belongs to the class of coumarin derivatives. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The unique structural features of this compound, particularly the presence of the coumarin moiety and glycine, contribute to its pharmacological profile.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

\text{Molecular Formula C 15}H_{15}NO_{5}}
\text{Molecular Weight 289 29 g mol}

This compound features an acetyl group linked to glycine and a propyl-substituted coumarin moiety, enhancing its solubility and biological activity.

1. Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. This compound has been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition is crucial for its antimicrobial effects, as it disrupts bacterial growth and replication processes.

2. Anti-inflammatory Effects

Coumarins are also known for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammation through various mechanisms, potentially including the inhibition of pro-inflammatory cytokines. This activity makes it a candidate for further exploration in inflammatory disease models.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Bacterial Enzymes : The compound's ability to inhibit bacterial DNA gyrase is a primary mechanism for its antimicrobial action.
  • Cytokine Modulation : It may modulate the production of inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells, suggesting that this compound may have similar effects .

Comparative Analysis with Structural Analogues

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructureUnique Features
This compoundCoumarin derivative with glycineAcetoxy and glycine moieties enhance solubility and activity
Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yloxy]acetyl}glycinateMethyl ester versionAltered solubility; potential differences in bioactivity
N-(4-methyl - 2 - oxo - 2H - chromen - 7 - yl)glycineGlycine derivative without acetoxyRetains antimicrobial properties; simpler structure
4-methyl - 2 - oxo - 2H - chromen - 7 - yloxyacetic acidAcidic functional groupMay enhance interaction with biological targets

This table illustrates variations in functional groups that lead to differences in chemical reactivity and biological activity, highlighting the unique profile of N-{[(2 - oxo - 4 - propyl - 2H - chromen - 7 - yl) oxy] acetyl} glycine within this class of compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of coumarin derivatives for their biological activities:

  • Antimicrobial Evaluation : A study demonstrated that similar coumarin derivatives exhibited significant antibacterial activity against various strains, suggesting that modifications in the structure could enhance efficacy .
  • Anti-inflammatory Studies : Investigations into the anti-inflammatory properties have revealed that certain coumarins can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines have shown that some coumarin derivatives lead to apoptosis through mitochondrial pathways, indicating potential therapeutic applications for cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves coupling 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid (CAS: 1014082-11-1) with glycine derivatives via acylation. Key steps include:

  • Activation of the carboxylic acid using agents like EDC/HOBt or acetyl chloride in dichloromethane (CH₂Cl₂) under inert conditions .
  • Purification via silica gel chromatography with gradients of methanol (0–8%) in CH₂Cl₂, followed by recrystallization from ethyl acetate .
  • Yield optimization requires precise stoichiometric ratios (e.g., 1:1.5 molar ratio of acid to glycine derivative) and temperature control (room temperature to 40°C) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm coupling constants (e.g., δ 7.69 ppm for amide protons) and chromen ring proton environments .
  • X-ray Crystallography : Using SHELXL for refinement of single-crystal data to resolve anisotropic displacement parameters and hydrogen bonding networks .
  • High-Resolution Mass Spectrometry (HRMS) : ESI/APCI(+) modes to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 347) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodological Answer :

  • Solubility is tested in polar aprotic solvents (e.g., DMSO, acetonitrile) and aqueous buffers (pH 3–10) using UV-Vis spectroscopy. The compound shows limited aqueous solubility but stability in DMSO for >24 hours .
  • Stability assays involve HPLC monitoring under accelerated degradation conditions (40°C, 75% humidity) to identify hydrolysis-prone sites (e.g., the acetyl-glycine bond) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The chromen ring’s electron-withdrawing propyl group enhances electrophilicity at the acetyl moiety .
  • Molecular Docking : Uses AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging the chromen scaffold’s planar structure for π-π stacking .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or acylation reactions?

  • Methodological Answer :

  • The 2-oxo chromen moiety stabilizes transition states via resonance, facilitating nucleophilic attack at the acetyl carbonyl. Kinetic studies (e.g., pseudo-first-order rate constants in acetonitrile) quantify reactivity .
  • Isotopic labeling (18^{18}O) tracks oxygen exchange in the chromen ring during hydrolysis, confirming ring-opening pathways .

Q. How do structural modifications (e.g., substituents on the chromen ring) influence biological activity or physicochemical properties?

  • Methodological Answer :

  • SAR Studies : Compare propyl (current compound) vs. phenyl (e.g., ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate ) substituents. Hydrophobic substituents enhance membrane permeability but reduce aqueous solubility .
  • LogP Measurements : Reverse-phase HPLC determines partition coefficients; propyl groups increase lipophilicity (LogP ~2.8) .

Q. What strategies resolve contradictions in crystallographic data or biological assay results across studies?

  • Methodological Answer :

  • Crystallographic Discrepancies : Use WinGX to reprocess raw diffraction data, checking for twinning or lattice disorders. SHELXL’s TWIN/BASF commands refine problematic datasets .
  • Biological Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and control for solvent effects (e.g., DMSO concentration ≤0.1%) in cytotoxicity assays .

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